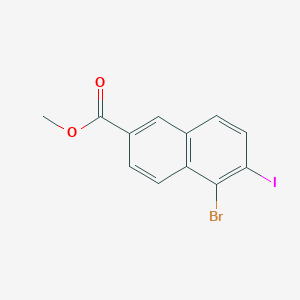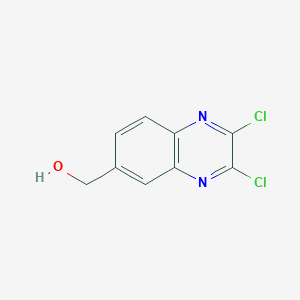
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylpyrimidine and 2-methoxyethyl chloride.
Chlorination: The 2-tert-butylpyrimidine undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-4-chloro-6-methyl-pyrimidine
- 2-tert-Butyl-4-chloro-6-ethyl-pyrimidine
- 2-tert-Butyl-4-chloro-6-(2-hydroxy-ethyl)-pyrimidine
Uniqueness
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine is unique due to the presence of the methoxyethyl group, which can impart specific chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H17ClN2O |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C11H17ClN2O/c1-11(2,3)10-13-8(5-6-15-4)7-9(12)14-10/h7H,5-6H2,1-4H3 |
Clé InChI |
ZRFHLPAAPWZSOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=CC(=N1)Cl)CCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol](/img/structure/B8371351.png)






![4-[(4-(Propylsulfonyl)piperazin-1-yl)methyl]aniline](/img/structure/B8371410.png)






